Structural Isomerism: Meta-Methyl Substitution as a Defining Feature with Unquantified Biological Consequence
The target compound (m-tolyloxy) differs from its closest commercial analogs—the o-tolyloxy isomer (CAS 946209-03-6) and the p-tolyloxy isomer —solely in the position of the methyl substituent on the phenoxy ring. In analogous tetrahydroquinoline-based CETP inhibitors, the meta-substitution pattern has been associated with steric and electronic profiles distinct from ortho or para orientations, potentially influencing target binding [1]. However, no published IC50, Kd, or Ki values exist for any isomer in this specific sub-series, precluding quantitative comparison.
| Evidence Dimension | Positional isomerism of the phenoxy methyl group |
|---|---|
| Target Compound Data | m-tolyloxy (3-methyl substitution); Molecular Formula: C21H26N2O2; MW: 338.45 |
| Comparator Or Baseline | o-tolyloxy isomer (CAS 946209-03-6); p-tolyloxy isomer; Both: C21H26N2O2; MW: 338.45 |
| Quantified Difference | No quantitative biological data available for any isomer in this sub-series. Structural differentiation is limited to the positional isomerism of the methyl group. |
| Conditions | Structural comparison only. No assay data available. |
Why This Matters
For procurement decisions, this establishes that the three isomers are chemically distinct entities that are not interchangeable, even though their biological differentiation remains unquantified in the public domain.
- [1] Bayer Pharma AG. Chemical Compound and Its Use. US Patent Application US2012/0142728 A1. CETP inhibitor SAR indicates that phenoxy substitution patterns modulate potency, though the specific isomers in this sub-series are not exemplified. View Source
